molecular formula C9H8ClF3 B1390634 1-Chloro-3-(3,3,3-trifluoropropyl)benzene CAS No. 1099597-34-8

1-Chloro-3-(3,3,3-trifluoropropyl)benzene

Cat. No.: B1390634
CAS No.: 1099597-34-8
M. Wt: 208.61 g/mol
InChI Key: AFGFEFLFOJZWJE-UHFFFAOYSA-N
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Description

1-Chloro-3-(3,3,3-trifluoropropyl)benzene is an organic compound with the molecular formula C9H8ClF3 It is a derivative of benzene, where a chlorine atom and a trifluoropropyl group are substituted at the 1 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(3,3,3-trifluoropropyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with 3-chloro-1,1,1-trifluoropropane in the presence of a Lewis acid catalyst such as aluminum chloride . This reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization techniques to achieve the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation Reactions: The benzene ring can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The trifluoropropyl group can be reduced under specific conditions to form different fluorinated products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed:

Scientific Research Applications

1-Chloro-3-(3,3,3-trifluoropropyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-3-(3,3,3-trifluoropropyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoropropyl group imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions. The chlorine atom can participate in various substitution reactions, while the benzene ring provides a stable aromatic framework for further chemical modifications .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-3-(3,3,3-trifluoropropyl)benzene is unique due to its specific substitution pattern, combining the properties of both chlorine and trifluoropropyl groups on a benzene ring.

Properties

IUPAC Name

1-chloro-3-(3,3,3-trifluoropropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3/c10-8-3-1-2-7(6-8)4-5-9(11,12)13/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGFEFLFOJZWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301269052
Record name 1-Chloro-3-(3,3,3-trifluoropropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099597-34-8
Record name 1-Chloro-3-(3,3,3-trifluoropropyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-(3,3,3-trifluoropropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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